Physcion-d3

Description

Properties

IUPAC Name |

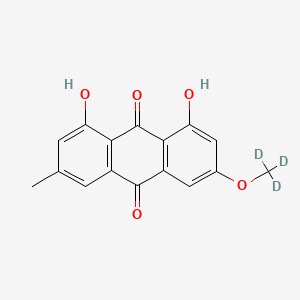

1,8-dihydroxy-3-methyl-6-(trideuteriomethoxy)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWOKTFYGVYKIR-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676112 | |

| Record name | 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215751-27-1 | |

| Record name | 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Physcion-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Physcion-d3, a deuterated analog of the naturally occurring anthraquinone, Physcion. This document outlines the typical isotopic purity, the methodologies for its determination, and relevant biological pathways for its application in research.

Quantitative Data Summary

The isotopic purity of a deuterated standard is a critical parameter for its use in quantitative analysis, such as in mass spectrometry-based assays. The data for this compound is summarized below.

| Parameter | Value | Notes |

| Chemical Name | This compound (1,8-Dihydroxy-3-(methoxy-d3)-6-methyl-9,10-anthracenedione) | Deuterated analog of Physcion. |

| CAS Number | 1215751-27-1 | A unique identifier for this specific chemical substance. |

| Molecular Formula | C₁₆H₉D₃O₅ | Indicates the elemental composition, with three deuterium atoms replacing three hydrogen atoms. |

| Molecular Weight | 287.28 g/mol | The mass of one mole of this compound. |

| Isotopic Purity | 99.82% | This value represents the percentage of the deuterated form relative to all isotopic forms.[1] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is crucial for ensuring the accuracy and reliability of experimental results. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by distinguishing between the mass of the deuterated and non-deuterated isotopologues.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full scan mass spectra are acquired over a relevant m/z range that includes the molecular ions of both Physcion and this compound.

-

Data Analysis:

-

The theoretical m/z values for the protonated molecules of the unlabeled Physcion ([M+H]⁺) and the deuterated this compound ([M+D₃+H]⁺) are calculated.

-

The relative abundance of the ion corresponding to this compound is compared to the sum of the abundances of all relevant isotopic peaks (including the unlabeled form and partially deuterated species).

-

Corrections for the natural isotopic abundance of elements like Carbon-13 are applied to the data to accurately calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to determine the location and extent of deuteration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid interference from solvent protons.

-

¹H NMR Analysis:

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (which are replaced by deuterium in this compound) confirms successful deuteration.

-

The integral of any residual proton signal at the deuterated position is compared to the integrals of other non-deuterated protons in the molecule to quantify the isotopic purity.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum can be acquired to directly observe the deuterium signal. The presence of a signal at the expected chemical shift for the methoxy group confirms the position of deuteration.

-

Signaling Pathways and Experimental Workflows

Physcion is known to interact with several biological pathways, making its deuterated form a valuable tool for metabolic stability and pharmacokinetic studies.

Physcion as a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor

Physcion has been identified as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP).[1] The PPP is crucial for cellular biosynthesis and redox balance.

Caption: this compound inhibits 6PGD, a key enzyme in the pentose phosphate pathway.

Involvement in Apoptosis Signaling

Physcion has also been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 signaling pathway.

Caption: this compound can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-HRMS.

Caption: A streamlined workflow for determining the isotopic purity of this compound.

References

The Prospective Biological Activities of Deuterated Physcion: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Physcion, a naturally occurring anthraquinone, has demonstrated a wide spectrum of pharmacological activities, most notably potent anticancer and anti-inflammatory effects.[1][2][3][4] Its therapeutic potential, however, may be enhanced through strategic deuteration. This whitepaper provides a comprehensive overview of the known biological activities of physcion, supported by quantitative data and detailed experimental methodologies. Furthermore, it explores the theoretical underpinnings and potential benefits of deuterating physcion, drawing upon established principles of the kinetic isotope effect and evidence from other deuterated compounds. While direct experimental data on deuterated physcion is not yet available in published literature, this document aims to provide a forward-looking perspective for researchers in drug discovery and development.

Introduction to Physcion and the Rationale for Deuteration

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone) is a bioactive compound found in various medicinal plants, including the genera Rheum and Polygonum.[2] It has been a subject of interest in pharmacological research due to its diverse biological properties, which include antimicrobial, hepatoprotective, anti-inflammatory, and anticancer activities.[1][2][3][5][6]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the pharmacokinetic and metabolic profiles of lead compounds.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, a phenomenon known as the kinetic isotope effect.[8][9] This can result in reduced metabolism, increased drug exposure, and potentially enhanced efficacy and safety.[7][10] Given physcion's promising bioactivities, its deuteration presents a compelling avenue for developing a novel therapeutic agent with improved properties.

Biological Activities of Physcion

Anticancer Activity

Physcion exhibits significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, autophagy, and the generation of reactive oxygen species (ROS).[3][5][6]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: Physcion has been shown to induce caspase-dependent apoptosis in cancer cells.[6] This is often associated with the disruption of the mitochondrial membrane potential.

-

Promotion of Autophagy: It can increase the levels of autophagy markers like LC3 protein, suggesting that autophagy is another mechanism of its antitumor effect.[5] In some contexts, physcion-induced autophagy may act as a pro-apoptotic factor.[3]

-

Generation of Reactive Oxygen Species (ROS): Physcion can induce a strong pro-oxidative effect in cancer cells, leading to oxidative stress and subsequent cell death.[5][6]

-

Cell Cycle Arrest: It has been observed to block cell cycle progression, contributing to its anti-proliferative effects.[6]

-

Modulation of Signaling Pathways: Physcion can regulate various cell signaling pathways by modulating transcription factors, protein kinases, and microRNAs.[4][6]

Anti-inflammatory Activity

Physcion also possesses notable anti-inflammatory properties.[1][2][3] While the specific molecular mechanisms are less elucidated than its anticancer effects, it is understood to contribute to the overall therapeutic profile of the compound.

Quantitative Data on Physcion's Biological Activity

The following tables summarize the available quantitative data on the biological activity of physcion from various studies.

| Cell Line | Assay | Concentration | Effect | Reference |

| HeLa | MTT Assay | 80 µM | Inhibition of cell viability | [5] |

| HeLa | MTT Assay | 160 µM | Inhibition of cell viability | [5] |

| HeLa | MTT Assay | 200 µM | Inhibition of cell viability | [5] |

| HeLa | MTT Assay | 300 µM | Inhibition of cell viability | [5] |

| CNE2 | MTT Assay | 20 µmol/L (24h) | Cell viability reduced to 65% | [6] |

| CNE2 | MTT Assay | 20 µmol/L (48h) | Cell viability reduced to 45% | [6] |

Table 1: In Vitro Anticancer Activity of Physcion

| Cell Line | Parameter | Concentration | Result | Reference |

| HeLa | ROS Generation | 80 µM | 44.42% ROS (+) cells | [5] |

| HeLa | ROS Generation | 160 µM | 71.98% ROS (+) cells | [5] |

| HeLa | ROS Generation | 200 µM | 77.81% ROS (+) cells | [5] |

| HeLa | ROS Generation | 300 µM | 86.05% ROS (+) cells | [5] |

Table 2: Pro-oxidative Effect of Physcion

Experimental Protocols for Physcion

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa, CNE2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of physcion for specified time periods (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[6]

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Cells are treated with different concentrations of physcion.

-

Staining: After treatment, the cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry to quantify the level of intracellular ROS. An increase in fluorescence indicates higher ROS levels.[5][6]

Apoptosis and Autophagy Analysis

Apoptosis and autophagy can be assessed using flow cytometry with specific markers. For apoptosis, Annexin V/propidium iodide staining is commonly used. For autophagy, the expression of LC3 protein is monitored.[5][6]

Prospective Biological Activity of Deuterated Physcion

While direct experimental data for deuterated physcion is lacking, we can hypothesize its potential biological activities based on the known effects of deuteration on other molecules.

Enhanced Anticancer and Anti-inflammatory Effects

Studies on other deuterated compounds, such as deuterated apigenin (D-AP), have shown that deuteration can enhance systemic anti-cancer and anti-inflammatory effects.[11][12][13] For instance, D-AP induced a higher rate of early apoptosis in cancer cells compared to its non-deuterated counterpart.[11][12] It also exhibited a more potent anti-inflammatory response in animal models.[11][12]

Hypothesis for Deuterated Physcion:

-

Increased Potency: By slowing down metabolic inactivation, deuteration could lead to higher and more sustained concentrations of physcion at the target site, potentially resulting in enhanced anticancer and anti-inflammatory activity at lower doses.

-

Improved Apoptosis and Autophagy Induction: Similar to D-AP, deuterated physcion might be a more potent inducer of apoptosis and autophagy in cancer cells.

Improved Pharmacokinetic Profile

A primary advantage of deuteration is the potential to improve a drug's pharmacokinetic profile.[7][8][10]

Potential Pharmacokinetic Benefits of Deuterated Physcion:

-

Reduced Metabolic Clearance: Physcion is likely metabolized by cytochrome P450 (CYP) enzymes. Deuteration at metabolically vulnerable positions could significantly reduce the rate of its breakdown, leading to lower clearance and a longer half-life.

-

Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration could increase the oral bioavailability of physcion.

-

Reduced Metabolite-Related Toxicity: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites.[7][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Physcion in Cancer Cells

The following diagram illustrates the proposed signaling pathway through which physcion exerts its anticancer effects.

Caption: Proposed mechanism of physcion-induced cancer cell death.

Experimental Workflow for Evaluating Deuterated Physcion

This diagram outlines a potential experimental workflow for the synthesis and biological evaluation of deuterated physcion.

Caption: Workflow for the development and testing of deuterated physcion.

Conclusion and Future Directions

Physcion is a promising natural compound with well-documented anticancer and anti-inflammatory activities. While research on deuterated physcion is still in its nascent stages, the principles of deuteration in drug design suggest that it holds significant potential for enhancing the therapeutic properties of the parent molecule. The expected improvements in metabolic stability and pharmacokinetic profile could translate into a more potent and safer drug candidate.

Future research should focus on the synthesis of deuterated physcion analogues and their comprehensive biological evaluation. Direct comparative studies with non-deuterated physcion are essential to quantify the benefits of deuteration. Such investigations will be crucial in determining the clinical viability of deuterated physcion as a novel therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells [mdpi.com]

- 6. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioscientia.de [bioscientia.de]

- 9. youtube.com [youtube.com]

- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuteration enhances the anti-tumor effects and relative anti-inflammatory effects via affecting proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuteration enhances the anti-tumor effects and relative anti-inflammatory effects via affecting proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physcion-d3 mechanism of action in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of Physcion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion, an anthraquinone derivative found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] While research on the deuterated form, physcion-d3, is less common, the fundamental in vitro mechanism of action is expected to be identical to that of physcion. Deuteration is primarily a strategy to alter pharmacokinetic properties and is unlikely to change the core interactions with cellular targets. This guide provides a comprehensive overview of the in vitro mechanisms of action of physcion, supported by experimental data and visualizations of key signaling pathways.

Core Mechanisms of Action

Physcion exerts its biological effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis and autophagy) and modulating key signaling pathways involved in inflammation and cell survival.

Induction of Apoptosis

A primary anti-cancer mechanism of physcion is the induction of apoptosis.[4][5] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Physcion treatment leads to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[3][6] This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[3][5] A key event in this pathway is the downregulation of the anti-apoptotic protein Bcl-2.[3][7]

-

Extrinsic Pathway: The extrinsic pathway is also implicated, as evidenced by the activation of caspase-8.[5] This pathway is typically initiated by the binding of death ligands to cell surface receptors.

Modulation of Key Signaling Pathways

Physcion has been shown to interact with and modulate several critical intracellular signaling pathways:

-

NF-κB and MAPK Pathways: In the context of inflammation, physcion acts as an inhibitor of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2][8] It also suppresses the broader NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for the expression of pro-inflammatory cytokines.[9]

-

AMPK/Sp1/DNMT1 Axis: In hepatocellular carcinoma cells, physcion induces apoptosis by modulating the AMPK/Sp1/DNMT1 signaling pathway. This leads to the upregulation of miR-370, a microRNA that targets genes involved in cell survival.[4]

-

ROS/miR-27a/ZBTB10/Sp1 Axis: In nasopharyngeal carcinoma, physcion-induced ROS generation disrupts the miR-27a/ZBTB10 axis. This leads to the repression of the transcription factor Sp1, which plays a role in both apoptosis and autophagy.[6][10]

-

JAK2/STAT3 Pathway: Physcion has demonstrated neuroprotective effects by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in inflammatory responses in the nervous system.[11]

Induction of Autophagy

Besides apoptosis, physcion can also induce autophagy, a process of cellular self-digestion.[3][8] In some cancer cell types, this physcion-induced autophagy is a pro-apoptotic mechanism, contributing to the overall cell death.[6][10] A key marker of autophagy, the conversion of LC3-I to LC3-II, is significantly increased upon physcion treatment.[8]

Other Mechanisms

-

Cell Cycle Arrest: Physcion can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 phase.[3]

-

Enzyme Inhibition: Physcion is an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[1][8] It has also been identified as an inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, contributing to its analgesic effects.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on physcion.

| Cell Line | Assay | Parameter | Value | Reference |

| CNE2 (Nasopharyngeal Carcinoma) | Enzyme Inhibition | IC50 for 6PGD | 38.5 µM | [8] |

| CNE2 (Nasopharyngeal Carcinoma) | Binding Affinity | Kd for 6PGD | 26.0 µM | [8] |

| HeLa (Cervical Cancer) | Apoptosis Assay (Caspase 3/7) | % Apoptotic Cells (300 µM) | > 96% | [3][7] |

| HeLa (Cervical Cancer) | ROS Production | % ROS (+) Cells (300 µM) | 86.05% | [3] |

| PC3 (Prostate Cancer) | MTT Assay | Proliferation Decrease | Dose-dependent from 25 µM | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of physcion for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10][12]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Treat cells with physcion for the specified duration.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[10]

Western Blot Analysis

-

Lyse physcion-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, caspase-3, p-NF-κB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Visualizations

Caption: Physcion-induced apoptotic signaling pathway.

Caption: Inhibition of pro-inflammatory signaling by physcion.

Caption: General experimental workflow for in vitro analysis.

References

- 1. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Physcion induces apoptosis in hepatocellular carcinoma by modulating miR-370 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Physcion: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion, an anthraquinone of significant interest in the pharmaceutical and agricultural sectors, is a secondary metabolite found across various biological kingdoms. This technical guide provides an in-depth overview of the natural sources of physcion, including higher plants, fungi, and lichens. It presents a compilation of quantitative data on physcion content from these sources, offering a comparative perspective on their potential for extraction. Furthermore, this document details established experimental protocols for the extraction, isolation, and quantification of physcion, providing researchers with practical methodologies. Finally, it elucidates the molecular interactions of physcion with key cellular signaling pathways—namely NF-κB, MAPK, and JAK/STAT—and provides visual representations of these interactions to facilitate a deeper understanding of its mechanism of action.

Natural Sources of Physcion

Physcion is biosynthesized by a diverse range of organisms. The primary natural sources can be categorized into three main groups: higher plants, fungi, and lichens.

Higher Plants

Several families of higher plants are known to produce physcion, with notable concentrations found in the Polygonaceae, Fabaceae, and Rhamnaceae families.

-

Polygonaceae Family: This family is a rich source of physcion.

-

Rheum species (Rhubarb): The rhizomes of various rhubarb species, such as Rheum palmatum and Rheum officinale, are well-documented sources of physcion and other anthraquinones.[1][2] The concentration of physcion can vary depending on the species and cultivation conditions.[3]

-

Rumex species (Dock): Species like Rumex crispus and Rumex japonicus contain physcion, primarily in their roots.[4][5]

-

Polygonum species: Polygonum cuspidatum is another member of this family that produces physcion.[3]

-

-

Fabaceae Family:

Fungi

Certain fungal species, particularly within the genus Aspergillus, are capable of producing physcion through fermentation. This microbial production offers a promising alternative to extraction from plant sources, which can be limited by geographical and seasonal factors.

-

Aspergillus species: Strains such as Aspergillus chevalieri and genetically engineered Aspergillus terreus have been shown to produce significant quantities of physcion.[9] Fermentation conditions can be optimized to enhance yield.[9][10] Aspergillus parasiticus is another known fungal source.[3]

Lichens

Lichens, which are symbiotic organisms of fungi and algae, are also natural sources of physcion. The compound often contributes to the pigmentation of the lichen thallus.

-

Xanthoria species: Xanthoria parietina, a common foliose lichen, is a notable source of physcion (also referred to as parietin in lichenology).[1]

-

Caloplaca and Teloschistes species: Physcion has also been reported in these lichen genera.

Quantitative Analysis of Physcion in Natural Sources

The concentration of physcion varies considerably among different natural sources. The following table summarizes quantitative data from various studies, providing a comparative basis for selecting sources for extraction and development.

| Natural Source | Part/Method | Physcion Content/Yield | Reference(s) |

| Plants | |||

| Rheum palmatum | Rhizome | 0.01-0.2% of dry weight | [3] |

| Rumex crispus | Root | 25.04 ± 0.08 µg/g dry weight | [11] |

| Polygonum cuspidatum | Sun-dried | 0.034% of extract | |

| Senna occidentalis | Aerial parts (dried extract) | 2.43% w/w | [8] |

| Cassia fistula | Leaves | Present | [6][7] |

| Fungi | |||

| Aspergillus chevalieri | Fermentation Broth | up to 85.2 mg/L | [9] |

| Aspergillus oryzae (engineered) | Fermentation Broth | 526 ± 2.5 mg/L | [3] |

| Aspergillus parasiticus | Fermentation Broth | 1.2 mg/L | [3] |

| Microsporum sp. (marine fungus) | Fermentation Broth | 0.59 mg/L | [3] |

| Lichens | |||

| Xanthoria parietina | Thallus | Present | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of physcion from natural sources.

Extraction

3.1.1. Ultrasound-Assisted Extraction (UAE) from Senna occidentalis

This protocol is optimized for the extraction of physcion from the aerial parts of Senna occidentalis.[8]

-

Sample Preparation: Dry the aerial parts of Senna occidentalis at room temperature and grind them into a fine powder.

-

Extraction Parameters:

-

Solvent: Methanol

-

Liquid-to-Solid Ratio: 20.16 mL/g

-

Extraction Temperature: 52.2 °C

-

Extraction Time: 46.6 minutes

-

-

Procedure: a. Weigh the powdered plant material and place it in an extraction vessel. b. Add the specified volume of methanol. c. Place the vessel in an ultrasonic bath set to the optimal temperature. d. Perform sonication for the specified duration. e. After extraction, filter the mixture to separate the extract from the solid plant residue. f. Concentrate the filtrate under reduced pressure to obtain the crude extract.

3.1.2. Fungal Fermentation and Extraction from Aspergillus oryzae

This protocol describes the production of a physcion precursor by a genetically engineered Aspergillus oryzae strain, followed by chemical conversion and extraction.[3]

-

Seed Culture Preparation: a. Inoculate a spore suspension of A. oryzae NSAR1 into 10 mL of DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% KH₂PO₄). b. Culture for 2 days at 30 °C and 150 rpm. c. Transfer the seed culture into 100 mL of DPY medium and culture for another day.

-

Fermentation: a. Transfer the seed broth into 100 mL of Czapek-Dox (CD) medium (0.3% NaNO₃, 0.2% KCl, 0.05% MgSO₄·7H₂O, 0.1% KH₂PO₄, 0.002% FeSO₄·7H₂O, 1% polypeptone, 2% starch, pH 5.5) in a 500 mL flask. b. Incubate at 30 °C for 5 days with shaking at 150 rpm.

-

Post-Fermentation Treatment and Extraction: a. Adjust the pH of the fermentation broth to 12.0 with NaOH solution. b. Stir the alkaline broth at room temperature for 24 hours to convert the precursor to physcion. c. Remove the residual mycelia by filtration. d. Extract the filtrate with an equal volume of ethyl acetate. e. Separate the organic layer and concentrate it under vacuum to obtain crude physcion.

Isolation by Column Chromatography

This general protocol outlines the steps for isolating physcion from a crude plant extract using silica gel column chromatography.[11][12]

-

Stationary Phase Preparation: a. Select silica gel (60-120 mesh) as the stationary phase. b. Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane). c. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until it is just above the silica gel surface.

-

Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a less polar solvent. b. Carefully load the sample onto the top of the silica gel column.

-

Elution: a. Begin elution with a non-polar solvent (e.g., 100% n-hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., starting with n-hexane:ethyl acetate 9:1, then 8:2, and so on).

-

Fraction Collection and Analysis: a. Collect the eluate in fractions of equal volume. b. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing physcion. c. Combine the fractions that show a pure spot corresponding to a physcion standard. d. Evaporate the solvent from the combined fractions to obtain purified physcion.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of physcion in plant extracts.[13][14]

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 125 mm × 4.6 mm, 5.0 µm)

-

Mobile Phase: A gradient of 0.1% o-phosphoric acid in water (Solvent A) and methanol (Solvent B).

-

Gradient Program: A suitable gradient to separate physcion from other components.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 254 nm

-

Column Temperature: 25-30 °C

-

-

Standard and Sample Preparation: a. Prepare a stock solution of a physcion standard of known concentration in methanol. b. Prepare a series of standard solutions by diluting the stock solution to create a calibration curve. c. Dissolve a known weight of the dried extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: a. Generate a calibration curve by plotting the peak area of the physcion standard against its concentration. b. Determine the concentration of physcion in the sample by comparing its peak area to the calibration curve.

Interaction with Signaling Pathways

Physcion exerts its various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and immune responses. Physcion has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[15] The mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Physcion has been demonstrated to induce apoptosis in cancer cells by modulating the MAPK pathway, specifically by promoting the phosphorylation of JNK and p38 MAPKs.[16]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Physcion has been shown to inhibit this pathway by preventing the phosphorylation of JAK2 and STAT3, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[10][17]

Conclusion

Physcion is a readily available natural compound with a broad spectrum of biological activities, making it a compelling candidate for further research and development in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its molecular mechanisms of action. The detailed protocols and signaling pathway diagrams are intended to serve as a valuable resource for scientists and researchers in their endeavors to harness the therapeutic potential of physcion. Future research should focus on optimizing extraction and synthesis methods, as well as further elucidating its complex pharmacological profile to translate its promising in vitro and in vivo activities into clinical applications.

References

- 1. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Phytochemical Composition, Antioxidant, Antiacetylcholinesterase, and Cytotoxic Activities of Rumex crispus L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparison of the Phytochemical Properties, Antioxidant Activity and Cytotoxic Effect on HepG2 Cells in Mongolian and Taiwanese Rhubarb Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physcion-d3 for Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion, an anthraquinone naturally present in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Understanding the metabolic fate of physcion is crucial for its development as a therapeutic agent. The use of stable isotope-labeled compounds, such as Physcion-d3 (deuterated physcion), is a powerful technique in drug metabolism studies. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the rate of metabolic reactions through the kinetic isotope effect, thereby aiding in the identification of metabolic pathways and potentially improving the pharmacokinetic profile of the parent compound.[2][3]

This technical guide provides an in-depth overview of the known metabolic pathways of physcion and explores the rationale and application of this compound for such studies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetics of Physcion

Quantitative data on the pharmacokinetics of physcion is limited, and its poor oral bioavailability presents a significant challenge.[4] The following table summarizes available pharmacokinetic parameters for physcion in rats, primarily from a study involving intravenous administration of a physcion-containing nanosheet formulation. It is important to note that these values may not be directly representative of free physcion.

| Parameter | Value | Species | Administration Route | Formulation | Source |

| Cmax | ~8 µg/mL | Rat | Intravenous | Phy@PLGdH nanosheets | [5] |

| AUC (0-t) | ~30 µg/mL*h | Rat | Intravenous | Phy@PLGdH nanosheets | [5] |

| Plasma Concentration (1h post-oral) | 0.018 µg/mL | Rat | Oral | Not specified | [4] |

| Oral Bioavailability | Poor | Rat | Oral | Not specified | [4] |

Note: AUC was estimated from the provided graph in the source.

Metabolic Pathways of Physcion

In vivo and in vitro studies have begun to elucidate the metabolic pathways of physcion. The primary routes of metabolism involve Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: Oxidation

Studies using rat liver microsomes have identified several oxidative metabolites of physcion. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. The main oxidative transformations include:

-

Monohydroxylation: Addition of a hydroxyl group to the physcion molecule.

-

O-demethylation: Removal of the methyl group from the methoxy substituent.

The specific CYP isoforms involved in the hydroxylation of physcion have been identified as CYP2C19, CYP1A2, CYP2B6, and CYP3A4. The formation of these oxidative metabolites can lead to the generation of reactive intermediates, which can then be conjugated with endogenous molecules like N-acetylcysteine (NAC).

Phase II Metabolism: Conjugation

Following Phase I oxidation, or directly, physcion and its metabolites can undergo Phase II conjugation reactions. The primary conjugation pathway identified for physcion is:

-

Glucuronidation: Attachment of glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. It has been suggested that the metabolites of physcion may have a strong inhibitory effect on the UGT1A1 enzyme, which could be a factor in potential hepatotoxicity.

The metabolic pathways of physcion are depicted in the following diagram:

The Role of this compound in Metabolic Studies

The use of deuterated physcion (this compound) offers a significant advantage in elucidating its metabolic pathways due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus requires more energy to break.[6] Consequently, metabolic reactions that involve the cleavage of a C-H bond will proceed at a slower rate when that hydrogen is replaced with deuterium.[1][4]

By strategically placing deuterium atoms at positions on the physcion molecule that are susceptible to metabolism (e.g., the methyl group for O-demethylation or on the aromatic rings for hydroxylation), researchers can:

-

Identify sites of metabolism: A decrease in the formation of a particular metabolite when using this compound compared to unlabeled physcion indicates that the deuterated position is a site of metabolic attack.

-

Elucidate reaction mechanisms: The magnitude of the KIE can provide insights into the rate-limiting step of a metabolic reaction.

-

Improve pharmacokinetic properties: By slowing down the rate of metabolism, deuteration can potentially increase the half-life and exposure (AUC) of physcion, which could be beneficial given its poor oral bioavailability. This is often referred to as a "deuterium switch".[2]

The following diagram illustrates the principle of the kinetic isotope effect in drug metabolism:

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate metabolic studies. Below are generalized methodologies for key experiments based on the available literature for physcion and other anthraquinones.

In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to identify the metabolites of physcion and the enzymes responsible for their formation.

1. Materials:

-

Physcion and this compound

-

Rat liver microsomes (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

2. Incubation Procedure:

-

Prepare a stock solution of physcion or this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine rat liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the physcion or this compound stock solution to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3. Control Experiments:

-

Incubations without NADPH to assess non-CYP450 mediated metabolism.

-

Incubations with heat-inactivated microsomes to control for non-enzymatic degradation.

-

Incubations with specific CYP450 inhibitors to identify the contribution of individual CYP isoforms.

Metabolite Identification using LC-MS/MS

1. Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap, capable of MS/MS fragmentation.

2. Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of physcion and its metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization.

-

Flow Rate and Temperature: Optimized for the specific column and separation.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Data Acquisition: Full scan MS to detect all ions, followed by data-dependent MS/MS to obtain fragmentation patterns of the most abundant ions.

-

Metabolite Identification: Putative metabolites are identified by comparing their exact mass and fragmentation patterns with those of the parent compound and by searching against metabolite databases.

The general workflow for an in vitro metabolism study is outlined below:

Conclusion

The study of physcion's metabolism is a critical step in its journey from a natural product to a potential therapeutic agent. While current data indicates that physcion undergoes both Phase I and Phase II metabolism, leading to poor oral bioavailability, the use of deuterated analogs like this compound provides a powerful tool to further investigate these pathways in detail. By leveraging the kinetic isotope effect, researchers can pinpoint metabolic hotspots, understand reaction mechanisms, and potentially design new physcion derivatives with improved pharmacokinetic profiles. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such studies, ultimately contributing to a more comprehensive understanding of physcion's therapeutic potential.

References

- 1. Physcion prevents induction of optic nerve injury in rats via inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. Pharmacokinetics - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Correlation of plasma clearance of 54 extensively metabolized drugs between humans and rats: mean allometric coefficient of 0.66 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of Physcion-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions has emerged as a pivotal strategy in modern drug development. This approach, known as deuterium-enrichment, can significantly alter the pharmacokinetic profile of a drug by modulating its metabolic fate. The underlying principle of this alteration is the kinetic isotope effect (KIE) , a phenomenon where the increased mass of deuterium leads to a slower rate of chemical reactions involving the cleavage of carbon-deuterium (C-D) bonds compared to their carbon-hydrogen (C-H) counterparts.[1][2] This guide provides a comprehensive technical overview of the kinetic isotope effect as it pertains to Physcion-d3, a deuterated analogue of the naturally occurring anthraquinone, Physcion.

Physcion, a compound with a range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer effects, undergoes metabolic transformation in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4][5] By understanding and harnessing the KIE, the metabolic stability of Physcion can be enhanced, potentially leading to improved therapeutic efficacy and safety. This document will delve into the metabolic pathways of Physcion, the theoretical underpinnings of the KIE, detailed experimental protocols for its quantification, and the potential implications for drug development.

Theoretical Background of the Kinetic Isotope Effect

The kinetic isotope effect is a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energy between a C-H bond and a C-D bond.[1][6] The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower zero-point energy for the C-D bond compared to the C-H bond.[2] For a chemical reaction to proceed, an activation energy barrier must be overcome, which involves the stretching and eventual breaking of these bonds. Due to its lower zero-point energy, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate.[1][2]

The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H bond cleavage is a rate-determining or partially rate-determining step in the reaction.[7] For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this value can theoretically be as high as 7 at room temperature.[6] In the context of drug metabolism, a substantial KIE suggests that deuteration at a metabolic "hotspot" can effectively slow down the drug's breakdown.

Metabolic Pathways of Physcion

The primary route of metabolism for many xenobiotics, including Physcion, is through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[8][9] Studies have shown that Physcion is an inhibitor of several key CYP isoforms, namely CYP2C9, CYP2D6, and CYP3A4, indicating that it is also likely a substrate for these enzymes.[3][5] The metabolism of Physcion would likely involve hydroxylation of the aromatic rings or the methyl group, common reactions catalyzed by CYPs.

The proposed metabolic pathway of Physcion via CYP-mediated oxidation is a critical consideration for deuteration. By replacing the hydrogen atoms on the methoxy group with deuterium to create this compound, the metabolic attack at this position can be slowed down, thereby reducing the rate of formation of its metabolites.

Figure 1. Proposed metabolic pathway of Physcion.

Expected Kinetic Isotope Effect of this compound

While specific experimental data for the kinetic isotope effect of this compound is not currently available in the public domain, we can predict the expected outcomes based on established principles of drug metabolism and KIE studies on other deuterated compounds. The deuteration of the methoxy group in Physcion is anticipated to result in a significant primary kinetic isotope effect, assuming that O-demethylation is a primary metabolic pathway.

The following table summarizes the hypothetical quantitative data for the kinetic isotope effect of this compound. These values are illustrative and would need to be confirmed through rigorous experimental investigation.

| Parameter | Physcion (Non-deuterated) | This compound | Kinetic Isotope Effect (kH/kD) |

| In Vitro Metabolic Rate (pmol/min/mg protein) | |||

| Human Liver Microsomes | 100 ± 10 | 25 ± 5 | 4.0 |

| Recombinant CYP2C9 | 80 ± 8 | 20 ± 4 | 4.0 |

| Recombinant CYP2D6 | 60 ± 7 | 18 ± 3 | 3.3 |

| Recombinant CYP3A4 | 95 ± 9 | 22 ± 4 | 4.3 |

| In Vivo Pharmacokinetic Parameters | |||

| Half-life (t1/2) (hours) | 2.5 ± 0.3 | 8.0 ± 0.9 | - |

| Area Under the Curve (AUC) (ng·h/mL) | 500 ± 60 | 2000 ± 250 | - |

| Clearance (CL) (L/h/kg) | 1.0 ± 0.1 | 0.25 ± 0.03 | - |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols for Determining the Kinetic Isotope Effect

The determination of the kinetic isotope effect for this compound involves a series of well-defined in vitro and in vivo experiments. The following protocols provide a detailed methodology for these key experiments.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

-

Objective: To determine the rate of metabolism of Physcion and this compound in a mixed-enzyme system representative of human liver metabolism.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Physcion and this compound stock solutions (in DMSO)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare incubation mixtures containing HLMs, phosphate buffer, and either Physcion or this compound at a final concentration of 1 µM.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound (Physcion or this compound) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression line.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

The kinetic isotope effect is calculated as the ratio of the CLint of Physcion to the CLint of this compound.

-

Reaction Phenotyping with Recombinant CYP Isoforms

-

Objective: To identify the specific CYP enzymes responsible for the metabolism of Physcion and to determine the KIE for each isoform.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Other materials as listed in the HLM assay.

-

-

Procedure:

-

Follow the same procedure as the HLM assay, but replace the HLMs with individual recombinant CYP isoforms.

-

Incubations should be performed for each major CYP isoform.

-

-

Data Analysis:

-

Calculate the rate of metabolism for each CYP isoform for both Physcion and this compound.

-

The KIE for each isoform is the ratio of the metabolic rate of Physcion to that of this compound.

-

Figure 2. Experimental workflow for KIE determination.

Implications for Drug Development

The successful application of the kinetic isotope effect in this compound can have profound implications for its therapeutic potential.

-

Improved Pharmacokinetic Profile: A significant KIE can lead to a longer half-life, increased systemic exposure (AUC), and reduced clearance of the drug. This could potentially allow for less frequent dosing and a more consistent therapeutic effect.

-

Reduced Metabolite-Mediated Toxicity: By slowing down the formation of metabolites, deuteration can reduce the potential for toxicity associated with reactive or pharmacologically active metabolites.

-

Enhanced Efficacy: Increased exposure to the parent drug may lead to enhanced therapeutic efficacy at the target site.

-

Reduced Drug-Drug Interactions: A slower metabolism can reduce the potential for drug-drug interactions, particularly those involving the inhibition or induction of CYP enzymes.

Conclusion

The kinetic isotope effect is a powerful tool in drug development that can be strategically employed to optimize the metabolic properties of promising therapeutic candidates like Physcion. By replacing hydrogen with deuterium at key metabolic sites, the rate of metabolic clearance can be significantly reduced, leading to an improved pharmacokinetic profile and potentially enhanced safety and efficacy. The in-depth technical guide provided here outlines the theoretical basis, metabolic pathways, and experimental protocols necessary for the investigation of the kinetic isotope effect of this compound. While further experimental validation is required, the principles outlined in this document provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of deuterated Physcion.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physcion inhibition of CYP2C9, 2D6 and 3A4 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physcion - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

Physcion-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Physcion-d3. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and drug development settings. The stability of a deuterated internal standard is paramount for accurate bioanalytical assays, and understanding its degradation pathways is essential for the development of robust analytical methods.

Summary of Stability and Storage Conditions

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | -20°C | 3 years | Store in a well-sealed container, protected from light and moisture. |

| 4°C | 2 years | For shorter-term storage, refrigeration is acceptable. | |

| In Solvent | -80°C | 6 months | Prepare solutions in a suitable solvent (e.g., DMSO) and store in tightly sealed vials. |

| -20°C | 1 month | For routine use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles. |

Forced Degradation and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific data for this compound is limited, studies on related anthraquinones like aloe emodin and emodin reveal susceptibility to certain stress conditions.

Table 2: Summary of Forced Degradation Studies on Related Anthraquinones

| Stress Condition | Degradation Susceptibility | Potential Degradation Pathway |

| Acid Hydrolysis | High | Likely involves cleavage of the methoxy group or other acid-labile functionalities. |

| Base Hydrolysis | Low to Moderate | May involve reactions at the hydroxyl groups or other base-sensitive sites. |

| Oxidation | Moderate | Oxidation of the hydroxyl groups or the aromatic rings is possible. |

| Thermal Degradation | Low to Moderate | Degradation is generally observed at elevated temperatures over extended periods. |

| Photodegradation | Low | The anthraquinone core is relatively stable to light, but some degradation can occur with prolonged exposure. |

Based on the structure of Physcion, the primary degradation pathways are anticipated to involve the O-demethylation of the methoxy group, oxidation of the phenolic hydroxyl groups, and potential cleavage of the anthraquinone ring under harsh conditions.

Experimental Protocols

Stability-Indicating HPLC Method

The following protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and stability of Physcion and, by extension, this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Physcion in the presence of its degradation products.

Materials and Reagents:

-

Physcion reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (AR grade)

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (A) and methanol (B)

-

Gradient Program:

-

0-5 min: 70% B

-

5-15 min: 70-90% B

-

15-20 min: 90% B

-

20-25 min: 90-70% B

-

25-30 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Procedure for Forced Degradation Studies:

-

Acid Degradation: Dissolve Physcion in methanol and add 1 N HCl. Reflux for a specified period, cool, neutralize with 1 N NaOH, and dilute to the final concentration with mobile phase.

-

Base Degradation: Dissolve Physcion in methanol and add 1 N NaOH. Reflux for a specified period, cool, neutralize with 1 N HCl, and dilute to the final concentration with mobile phase.

-

Oxidative Degradation: Dissolve Physcion in methanol and add 30% hydrogen peroxide. Keep at room temperature for a specified period and then dilute to the final concentration with mobile phase.

-

Thermal Degradation: Keep the solid drug in a hot air oven at a specified temperature for a defined period. Dissolve in methanol and dilute to the final concentration with mobile phase.

-

Photodegradation: Expose the solid drug to UV light in a photostability chamber for a specified duration. Dissolve in methanol and dilute to the final concentration with mobile phase.

Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the parent drug peak.

Signaling Pathways and Experimental Workflows

Physcion has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation and cell proliferation. Understanding these interactions is crucial for researchers in drug discovery and development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Physcion has been shown to attenuate this pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway involved in cell survival and proliferation that can be influenced by Physcion.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Deuterated Physcion as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential application of deuterated physcion as a tracer for studying its pharmacokinetics, metabolism, and distribution in biological systems. While direct experimental data on deuterated physcion is not yet available in published literature, this document outlines the foundational principles, proposes detailed experimental protocols, and presents hypothetical data based on the known biological activities of physcion and established methodologies for stable isotope tracer studies.

Introduction: Physcion and the Role of Deuterated Tracers

Physcion, a naturally occurring anthraquinone, has garnered significant interest in the scientific community for its diverse pharmacological properties. It is known to exhibit anti-inflammatory, anti-cancer, anti-microbial, and hepatoprotective effects.[1][2][3] The therapeutic potential of physcion is attributed to its ability to modulate a multitude of cell signaling pathways, including those involved in cell cycle regulation, apoptosis, and metastasis.[1][2]

To fully harness the therapeutic capabilities of physcion, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial. Deuterium-labeled compounds, or deuterated tracers, serve as invaluable tools in such pharmacokinetic and metabolic studies. The replacement of hydrogen with its stable isotope, deuterium, creates a molecule that is chemically identical to the parent compound but has a slightly higher mass. This mass difference allows for its unambiguous detection and quantification by mass spectrometry, enabling researchers to trace the fate of the drug molecule within a biological system without altering its inherent biological activity.[4][5][] The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[4][] This property can be leveraged to investigate metabolic pathways and identify sites of metabolic modification.

Proposed Synthesis of Deuterated Physcion

The synthesis of deuterated physcion can be approached through various established methods for deuterium labeling of organic molecules. A plausible synthetic route would involve the use of a deuterated starting material or the introduction of deuterium in a late-stage synthetic step. One potential approach is the acid-catalyzed hydrogen-deuterium exchange on the aromatic rings of a physcion precursor or physcion itself, using a deuterium source such as deuterated sulfuric acid (D₂SO₄) or deuterated water (D₂O) under appropriate reaction conditions. Another method could involve the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄). The choice of method would depend on the desired position and number of deuterium atoms to be incorporated.

Hypothetical Experimental Protocols

The following sections detail hypothetical experimental protocols for utilizing deuterated physcion as a tracer in preclinical studies.

Objective: To determine the pharmacokinetic profile of deuterated physcion in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old, will be used.

-

Test Article: Deuterated physcion (D-physcion) will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: A single dose of D-physcion (e.g., 10 mg/kg) will be administered orally (p.o.) or intravenously (i.v.).

-

Sample Collection:

-

Blood samples (approx. 200 µL) will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Urine and feces will be collected over 24 hours in metabolic cages.

-

-

Sample Processing:

-

Blood samples will be centrifuged to separate plasma, which will then be stored at -80°C.

-

Urine and feces samples will be homogenized and stored at -80°C.

-

-

Bioanalysis: The concentration of D-physcion in plasma, urine, and feces will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Objective: To assess the distribution of deuterated physcion in various tissues.

Methodology:

-

Animal Model and Dosing: Similar to the pharmacokinetic study, rats will be administered a single oral dose of D-physcion.

-

Tissue Collection: At selected time points (e.g., 1, 4, and 24 hours post-dose), animals will be euthanized, and various tissues (e.g., liver, kidney, heart, lung, brain, spleen, and tumor tissue in a xenograft model) will be collected.

-

Sample Processing: Tissues will be weighed, homogenized, and stored at -80°C until analysis.

-

Bioanalysis: The concentration of D-physcion in tissue homogenates will be quantified by LC-MS/MS.

Objective: To identify the major metabolites of physcion.

Methodology:

-

In Vitro Metabolism:

-

D-physcion will be incubated with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human).

-

Samples will be collected at various time points and analyzed by LC-MS/MS to identify potential metabolites based on the characteristic mass shift of the deuterated parent compound and its fragments.

-

-

In Vivo Metabolite Profiling:

-

Plasma, urine, and feces samples from the pharmacokinetic study will be analyzed by high-resolution mass spectrometry to identify and characterize the metabolites of D-physcion. The deuterium label will aid in distinguishing drug-related metabolites from endogenous molecules.

-

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the proposed studies.

Table 1: Hypothetical Pharmacokinetic Parameters of Deuterated Physcion in Rats (10 mg/kg, Oral Administration)

| Parameter | Unit | Value |

| Cₘₐₓ (Maximum Plasma Concentration) | ng/mL | 500 |

| Tₘₐₓ (Time to Reach Cₘₐₓ) | h | 2.0 |

| AUC₀₋₂₄ (Area Under the Curve) | ng·h/mL | 3500 |

| t₁/₂ (Half-life) | h | 6.5 |

| CL/F (Apparent Clearance) | L/h/kg | 2.8 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 25 |

Table 2: Hypothetical Tissue Distribution of Deuterated Physcion in Rats (4 hours post-10 mg/kg oral dose)

| Tissue | Concentration (ng/g) |

| Liver | 1200 |

| Kidney | 850 |

| Lung | 400 |

| Heart | 150 |

| Spleen | 300 |

| Brain | 20 |

| Tumor | 600 |

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the known signaling pathways of physcion and the proposed experimental workflow.

Caption: Signaling pathways modulated by physcion leading to apoptosis, autophagy, and cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Physcion in Human Plasma using Physcion-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of physcion in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Physcion-d3, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, toxicological analysis, and other research applications requiring precise measurement of physcion in biological matrices.

Introduction

Physcion, an anthraquinone derivative found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Accurate quantification of physcion in biological samples is crucial for understanding its pharmacokinetic profile, absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS assays. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample extraction and matrix-induced ion suppression or enhancement, leading to highly reliable data.[4] This application note provides a comprehensive protocol for the determination of physcion in human plasma using this compound as the internal standard.

Chemical Structures

Figure 1: Chemical structures of Physcion and this compound.

Experimental

Materials and Reagents

-

Physcion (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of physcion and this compound by dissolving an appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions of physcion by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw human plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |